molecular formula C72H148ClNO4 B144048 Tetraoctadecylammonium perchlorate CAS No. 139653-59-1

Tetraoctadecylammonium perchlorate

Cat. No.: B144048
CAS No.: 139653-59-1
M. Wt: 1127.4 g/mol
InChI Key: YUPHFUPZYSVWOM-UHFFFAOYSA-M
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Description

Tetraoctadecylammonium perchlorate is a quaternary ammonium compound with the chemical formula [CH3(CH2)16CH2]4N(ClO4). It is known for its high molecular weight of 1127.40 g/mol and is often used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraoctadecylammonium perchlorate typically involves the quaternization of octadecylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{4 R-NH2 + HClO4 → [R4N]ClO4 + 4 H2O} ] where R represents the octadecyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetraoctadecylammonium perchlorate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: It can participate in substitution reactions where the perchlorate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to replace the perchlorate ion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of quaternary ammonium salts .

Scientific Research Applications

Tetraoctadecylammonium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraoctadecylammonium perchlorate involves its ability to interact with various molecular targets. The compound can facilitate the transport of ions across membranes, which is crucial in many biological processes. The perchlorate ion, in particular, can inhibit iodine uptake in the thyroid gland, affecting thyroid hormone synthesis .

Comparison with Similar Compounds

  • Tetrabutylammonium perchlorate
  • Tetrapentylammonium perchlorate
  • Tetrahexylammonium perchlorate

Comparison: Tetraoctadecylammonium perchlorate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher molecular weight, increased hydrophobicity, and enhanced ability to interact with lipid membranes .

Biological Activity

Tetraoctadecylammonium perchlorate (TOAP) is a quaternary ammonium salt that has garnered attention due to its potential biological activity and environmental implications. This compound is primarily studied for its interactions with biological systems, particularly its effects on thyroid function and potential toxicity.

Chemical Structure and Properties

TOAP consists of a tetraoctadecylammonium cation paired with a perchlorate anion. The large hydrophobic octadecyl chains contribute to its surfactant properties, while the perchlorate anion is known for its strong oxidizing capabilities. This unique structure influences its solubility, bioavailability, and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of TOAP is largely attributed to the perchlorate component, which has been shown to interfere with iodine uptake in the thyroid gland. This disruption can lead to various endocrine disorders, particularly hypothyroidism. The mechanisms involved include:

  • Inhibition of Iodine Uptake : Perchlorate competes with iodide for uptake by the sodium-iodide symporter in the thyroid gland, leading to decreased synthesis of thyroid hormones .
  • Thyroid Hormone Disruption : Prolonged exposure to perchlorate has been associated with changes in thyroid hormone levels, which are critical for metabolic regulation and development .

Toxicological Studies

Several studies have investigated the toxicological effects of TOAP and its components. Key findings include:

  • Zebrafish Model : A study exposed adult zebrafish to varying concentrations of perchlorate. Results indicated thyroid hypertrophy and colloid depletion after 10 weeks, alongside reproductive impairments such as reduced packed-egg volume .
  • Human Health Implications : Epidemiological studies suggest that long-term exposure to perchlorate may not significantly increase the risk of thyroid disease in populations consuming contaminated water; however, vulnerable groups, such as pregnant women, may experience adverse effects due to increased demands for thyroid hormones during fetal development .

Case Studies

  • Environmental Contamination : TOAP has been detected in groundwater associated with military operations and agricultural runoff, raising concerns about chronic exposure in affected communities. Remediation efforts are ongoing to address perchlorate contamination in drinking water sources .
  • Clinical Applications : Potassium perchlorate has historically been used therapeutically for hyperthyroidism. While TOAP's direct clinical applications remain limited, understanding its biological activity could inform future therapeutic strategies or environmental health assessments .

Data Table: Summary of Biological Effects

Study TypeOrganism/ModelConcentration (mg/L)Observed Effects
Toxicity StudyZebrafish10 and 100Thyroid hypertrophy, reduced egg volume
Epidemiological StudyHuman populationsVariesNo significant increase in thyroid disease risk
Clinical StudyHyperthyroid patientsHigh dosesRestoration of euthyroidism with potassium perchlorate

Properties

IUPAC Name

tetraoctadecylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H148N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-72H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHFUPZYSVWOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H148ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585009
Record name N,N,N-Trioctadecyloctadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1127.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139653-59-1
Record name N,N,N-Trioctadecyloctadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctadecylammonium perchlorate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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